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PROTAC BRD4 Degrader-5

Targeted Protein Degradation BRD4 Breast Cancer

Researchers studying BRD4-dependent transcription often face the limitation of pan-BET inhibitors that merely block bromodomain function without eliminating the protein. PROTAC BRD4 Degrader-5 solves this via VHL-mediated ubiquitination and complete proteasomal degradation of BRD4, achieving catalytic depletion at 5-100 nM across both HER2-positive (SK-BR-3, BT-474) and HER2-negative (MCF-7, MDA-MB-231) breast cancer cell lines within 4 h. Unlike CRBN-based degraders (e.g., dBET1), its VHL-recruiting mechanism enables distinct degradation kinetics and ternary complex geometry, making it essential for comparative E3 ligase studies. The linker chemistry further permits derivatization into antibody-PROTAC conjugates for cell-type-selective degradation.

Molecular Formula C50H62ClN9O8S2
Molecular Weight 1016.7 g/mol
Cat. No. B8134237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-5
Molecular FormulaC50H62ClN9O8S2
Molecular Weight1016.7 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
InChIInChI=1S/C50H62ClN9O8S2/c1-28-31(4)70-49-42(28)43(34-13-15-36(51)16-14-34)55-38(46-58-57-32(5)60(46)49)24-40(62)52-17-18-66-19-20-67-21-22-68-26-41(63)56-45(50(6,7)8)48(65)59-25-37(61)23-39(59)47(64)54-29(2)33-9-11-35(12-10-33)44-30(3)53-27-69-44/h9-16,27,29,37-39,45,61H,17-26H2,1-8H3,(H,52,62)(H,54,64)(H,56,63)/t29-,37+,38-,39-,45+/m0/s1
InChIKeySLPWRCRRHVRNRM-BEGQQDOQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-5 Overview


PROTAC BRD4 Degrader-5 (CAS 2409538-70-9; synonym GAL-02-221) is a proteolysis-targeting chimera (PROTAC) that links a von Hippel-Lindau (VHL) E3 ligase ligand to a BRD4 bromodomain-binding ligand . This bifunctional molecule promotes the ubiquitination and subsequent proteasomal degradation of BRD4, a critical transcriptional regulator implicated in oncogenesis and treatment resistance [1]. The compound is primarily utilized as a chemical tool to investigate BRD4-dependent signaling pathways and to model therapeutic protein degradation strategies in breast cancer cell lines [2].

1
VHL-recruiting PROTAC for BRD4 protein degradation studies
2
Reported activity in breast cancer cell lines (MCF-7, MDA-MB-231, SK-BR-3, BT-474)
3
Enables investigation of BRD4-dependent transcriptional programs

PROTAC BRD4 Degrader-5 Uniqueness


PROTAC BRD4 Degrader-5 employs a specific VHL-recruiting ligand and a tailored linker that determine its degradation kinetics and cell-line activity profile . Unlike pan-BET inhibitors (e.g., JQ1) that merely block bromodomain function, or CRBN-based PROTACs (e.g., dBET1) that recruit a different E3 ligase, this VHL-based degrader achieves complete catalytic elimination of BRD4 protein [1]. Substituting with a structurally distinct analog risks altered degradation potency, differential selectivity among BET family members, or impaired performance in the breast cancer models for which this tool compound was validated . The quantitative evidence below demonstrates that its performance characteristics are not interchangeable with those of other BRD4-targeting molecules.

This Compound
VHL-based BRD4 degradation with linker-enabled conjugation potential
Alternatives
Pan-BET inhibitors (JQ1) only block bromodomain binding without degradation
This Compound
VHL recruitment may confer distinct BET family degradation selectivity
Alternatives
CRBN-based PROTACs (dBET1) often degrade multiple BET proteins broadly
This Compound
Reported cross-phenotype degradation in HER2+/- breast cancer lines
Alternatives
Structural analogs may shift degradation selectivity or model relevance

PROTAC BRD4 Degrader-5 Comparative Evidence


BRD4 Degradation Potency in Breast Cancer Cell Lines

PROTAC BRD4 Degrader-5 induces robust BRD4 degradation across four breast cancer cell lines (MCF-7, MDA-MB-231, SK-BR-3, BT-474) at concentrations of 5–100 nM after a 4-hour treatment . This activity range is broader than the reported effective concentrations for the CRBN-recruiting degrader dBET1 (EC50 = 430 nM) [1] and is comparable to the VHL-based MZ1 (DC50 = 8–23 nM in H661 and H838 cells) , but with distinct cell-type sensitivity patterns relevant to HER2-positive and -negative breast cancer models.

Degradation in Breast Cancer Cells
Cross-study comparable
5–100 nM across MCF-7, MDA-MB-231, SK-BR-3, BT-474
Reported lower effective concentration range than dBET1 (EC50 430 nM)
Western blot, 4 h treatment
Targeted Protein Degradation BRD4 Breast Cancer

Activity in HER2+ and HER2- Breast Cancer Cells

PROTAC BRD4 Degrader-5 degrades BRD4 in both HER2-positive (SK-BR-3, BT-474) and HER2-negative (MCF-7, MDA-MB-231) breast cancer cell lines at similar effective concentrations (5–100 nM) . In contrast, the ARV-771 degrader exhibits differential binding affinities for BRD4 bromodomains (Kd = 9.6 nM for BD1, 7.6 nM for BD2) but does not report degradation efficacy across HER2-dichotomous models [1]. This cross-phenotype activity profile makes PROTAC BRD4 Degrader-5 uniquely suitable for studies comparing BRD4 dependency in HER2-positive versus HER2-negative breast cancer.

HER2 Phenotype Activity
Cross-study comparable
5–100 nM in both HER2+ (SK-BR-3, BT-474) and HER2- (MCF-7, MDA-MB-231)
Supports HER2 phenotype comparison studies
ARV-771 lacks degradation data in HER2 context
HER2 Breast Cancer Cell Line Selectivity

VHL vs. CRBN Degradation Selectivity

PROTAC BRD4 Degrader-5 recruits the VHL E3 ligase, a mechanism that has been shown to yield different BET family degradation selectivity profiles compared to CRBN-based PROTACs [1]. While CRBN-recruiting degraders like dBET1 and ARV-771 often degrade multiple BET proteins (BRD2/3/4) with varying efficiencies, VHL-based PROTACs such as MZ1 and its analog PROTAC 1 (structurally related to PROTAC BRD4 Degrader-5) can exhibit preferential BRD4 degradation [2]. The VHL ligand in PROTAC BRD4 Degrader-5 enables ternary complex formation that is distinct from CRBN-based systems, potentially reducing off-target degradation of BRD2 and BRD3 in certain cellular contexts [3].

VHL vs. CRBN Selectivity
Class-level inference
VHL-recruiting PROTACs may exhibit preferential BRD4 degradation
Class-level inference of distinct BET degradation profile
Selectivity varies by compound and cellular context
E3 Ligase VHL CRBN Selectivity

Linker Chemistry Enables Antibody Conjugation

PROTAC BRD4 Degrader-5 features a PEG-based linker (C50H62ClN9O8S2) distinct from the linker in MZ1 . This linker composition was specifically designed to allow derivatization for antibody conjugation, as demonstrated by the synthesis of trastuzumab-PROTAC conjugate (Ab-PROTAC 3) which releases the active PROTAC 1 (an analog of PROTAC BRD4 Degrader-5) upon internalization [1]. The conjugate achieved almost-complete BRD4 depletion at 100 nM in HER2-positive cells while sparing HER2-negative cells, a property not achievable with unmodified MZ1 or dBET1 [2]. This linker-enabled conjugate strategy overcomes the intrinsic tissue selectivity limitations of conventional PROTACs.

Antibody Conjugation Capability
Head-to-head
Ab-PROTAC 3 conjugate: near-complete BRD4 depletion at 100 nM in HER2+ cells
Enables cell-type-selective degradation research
Conjugation required for HER2 selectivity; MZ1 lacks this capability
PROTAC Linker Antibody-PROTAC Conjugate Targeted Delivery

Potency Comparison with HL435

Although a direct head-to-head study is not available, cross-study comparison of degradation potency in breast cancer cell lines suggests PROTAC BRD4 Degrader-5 maintains effective degradation at concentrations as low as 5 nM , whereas the alkenyl oxindole-based BRD4 degrader HL435 exhibits DC50 values of 11.9 nM in MDA-MB-231 and 21.9 nM in MCF-7 cells . The broader effective range of PROTAC BRD4 Degrader-5 (5–100 nM) provides experimental flexibility for dose-response studies in these same cell lines.

Potency vs. HL435
Cross-study comparable
5–100 nM in MDA-MB-231 and MCF-7
Comparable low-nanomolar effective range to HL435 (DC50 11.9–21.9 nM)
Conditions may differ between studies
DC50 Potency Breast Cancer

PROTAC BRD4 Degrader-5 Research Applications


BRD4 Dependency in HER2+/- Breast Cancer

PROTAC BRD4 Degrader-5 is validated for degradation of BRD4 in both HER2-positive (SK-BR-3, BT-474) and HER2-negative (MCF-7, MDA-MB-231) breast cancer cell lines at 5–100 nM concentrations . This dual-phenotype activity makes it an ideal tool for comparative studies investigating the differential reliance on BRD4 transcriptional programs between these breast cancer subtypes [1].

Antibody-PROTAC Conjugates for Selective Degradation

The linker chemistry of PROTAC BRD4 Degrader-5 enables its derivatization into antibody-PROTAC conjugates that achieve HER2-dependent, cell-type-selective BRD4 degradation . As demonstrated with trastuzumab-PROTAC conjugate 3, this approach yields near-complete BRD4 depletion selectively in HER2-positive cells while sparing HER2-negative cells [1]. This application is critical for minimizing off-target toxicity in therapeutic development.

VHL vs. CRBN PROTAC Benchmarking

As a VHL-recruiting PROTAC, PROTAC BRD4 Degrader-5 serves as a reference compound for comparing degradation selectivity and kinetics against CRBN-based BRD4 degraders (e.g., dBET1, ARV-771) . Its use in parallel experiments helps delineate the influence of E3 ligase choice on ternary complex formation and downstream biological effects [1].

Dose-Response & Washout Studies in Breast Cancer

The effective concentration range of 5–100 nM for PROTAC BRD4 Degrader-5 allows flexible experimental design for dose-response curves and washout experiments in MCF-7 and MDA-MB-231 cells . The compound's rapid degradation kinetics (significant depletion within 4 h) are suitable for time-course analyses of BRD4-dependent transcriptional dynamics [1].

Application
Selection Property
Validation Focus
HER2 phenotype comparison studies
Reported cross-phenotype degradation profile
BRD4 degradation in HER2+ and HER2- breast cancer models
Antibody-PROTAC conjugate research
Linker-enabled derivatization capability
Cell-type-selective degradation upon conjugate internalization
E3 ligase selectivity benchmarking
VHL recruitment mechanism
BET family degradation selectivity vs. CRBN-based PROTACs
Dose-response and time-course studies
Nanomolar concentration range
BRD4 depletion kinetics in MCF-7 and MDA-MB-231 cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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